VapC protein
Description
Properties
CAS No. |
147571-31-1 |
|---|---|
Molecular Formula |
C16H21ClNO2T |
Synonyms |
VapC protein |
Origin of Product |
United States |
Molecular Architecture and Enzymatic Mechanism of Vapc Protein
Structural Biology of the VapC PIN Domain
VapC proteins are characterized by the presence of a PilT N-terminal (PIN) domain. This domain is crucial for the protein's ribonuclease activity.
PilT N-terminal (PIN) Domain Fold and Conservation
The PIN domain is a compact protein domain, typically around 120-140 amino acids in length, found across all domains of life: bacteria, archaea, and eukaryotes. nih.govau.dk Despite relatively low amino acid sequence conservation across the entire domain family, the PIN domain exhibits a highly conserved three-dimensional structural fold. sci-hub.seoup.commdpi.com This fold generally consists of a central, parallel beta sheet surrounded by alpha helices, forming an alpha/beta/alpha sandwich structure. nih.govresearchgate.netoup.com The conserved structural core is essential for organizing the catalytic residues that form the active site. nih.govebi.ac.uk
Active Site Architecture and Catalytic Residues
The active site of VapC proteins, located within the PIN domain, is characterized by a cluster of highly conserved acidic residues. nih.govebi.ac.ukfrontiersin.orgnih.govnih.govpnas.org These residues are strategically positioned to coordinate divalent metal ions, which are essential for catalytic activity. nih.govebi.ac.ukfrontiersin.orgnih.govnih.gov While the canonical PIN domain active site is often described as containing a quartet of conserved acidic residues, some VapC proteins may have three or four such residues. ebi.ac.ukfrontiersin.orgnih.gov Examples of conserved acidic residues in the active site of various VapC proteins include aspartate (Asp, D) and glutamate (B1630785) (Glu, E) residues. For instance, in Shigella flexneri VapC, the catalytic triad (B1167595) includes D7, E42, and D98, with N116 being a lesser conserved fourth residue. sci-hub.se In Mycobacterium tuberculosis VapC51, the active site comprises Asp8, Glu42, Asp95, and Asp113. nih.govmdpi.com These acidic residues create a negatively charged pocket that facilitates the binding of positively charged metal ions and the negatively charged RNA substrate. frontiersin.orgnih.govplos.org
The specific arrangement and identity of these residues contribute to the protein's ability to bind RNA and catalyze phosphodiester bond cleavage. Mutations in these conserved acidic amino acids typically abolish or significantly reduce RNase activity, confirming their critical role in catalysis. frontiersin.orgpnas.orgwaikato.ac.nz
Conformational Dynamics of the Active Site
The active site of VapC proteins can exhibit conformational flexibility, which may play a role in substrate binding, catalysis, and regulation. Structural studies have revealed different conformational states of the VapC active site. For example, the active site of Shigella flexneri VapC has been observed in both "closed" and "open" conformations. nih.gov In the "open" conformation, the active site may be more accessible, while the "closed" conformation might be involved in substrate binding or product release. nih.gov The transition between these states can involve shifts in specific residues or loops near the active site. sci-hub.se These conformational changes can be influenced by the presence or absence of metal ions or the binding of the cognate antitoxin protein, VapB. nih.govacs.org
Ribonuclease Activity of VapC Protein
A defining characteristic of VapC proteins is their ribonuclease activity, which allows them to cleave RNA molecules.
General Endoribonuclease Function
VapC proteins function as endoribonucleases, meaning they cleave phosphodiester bonds within an RNA strand rather than from the ends. nih.govau.dksci-hub.seresearchgate.netfrontiersin.orgnih.govpnas.orgmdpi.complos.orgnih.govmdpi.comoup.com This cleavage activity is often sequence-specific or structure-specific, targeting particular sites within various RNA molecules. nih.govnih.govmdpi.com Different VapC toxins can target different RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). nih.govoup.comnih.govmdpi.comresearchgate.net For instance, some enteric VapCs specifically cleave initiator tRNAfMet in the anticodon stem loop, inhibiting translation initiation. nih.govsci-hub.sepnas.orgplos.orgnih.govmdpi.comresearchgate.netwoychiklab.com Other VapCs, such as certain M. tuberculosis VapCs, target the sarcin-ricin loop (SRL) of 23S rRNA. nih.govmdpi.com The precise RNA target and cleavage site vary among different VapC homologs. nih.govresearchgate.net
Metal Ion Dependence of Catalysis (Mg²⁺/Mn²⁺-dependent)
The ribonuclease activity of VapC proteins is strongly dependent on the presence of divalent metal ions, typically magnesium (Mg²⁺) or manganese (Mn²⁺). nih.govau.dksci-hub.seoup.comfrontiersin.orgnih.govnih.govpnas.orgmdpi.comuniprot.orgresearchgate.netnih.gov These metal ions are crucial cofactors that participate directly in the catalytic mechanism. oup.comfrontiersin.orgnih.gov The conserved acidic residues in the active site coordinate one or more divalent metal ions. nih.govoup.comebi.ac.ukfrontiersin.orgnih.gov These metal ions are thought to play roles in stabilizing the negatively charged transition state of the phosphodiester bond cleavage reaction, activating a water molecule for nucleophilic attack on the scissile phosphate, and/or coordinating the RNA substrate. oup.comfrontiersin.org
Studies have shown that the presence of Mg²⁺ or Mn²⁺ is required for VapC to exhibit RNase activity, and the activity is inhibited by chelating agents like EDTA, which remove these metal ions. frontiersin.orgnih.govplos.orgresearchgate.netnih.gov While some VapCs may function optimally with a single metal ion, others might utilize two metal ions in their catalytic mechanism, similar to other nucleases with related folds. nih.govoup.comoup.com The specific metal ion preference and the number of ions involved can vary between different VapC homologs. nih.govoup.comfrontiersin.orgoup.com For example, M. tuberculosis VapC-15 was found to bind both Mg²⁺ and Mn²⁺ simultaneously in structural studies. sci-hub.se Some studies suggest that Mg²⁺ may have a greater effect on the activity of certain VapC proteins compared to Mn²⁺. nih.gov
Table: Metal Ion Dependence of VapC Ribonuclease Activity (Examples)
| VapC Source | Metal Ion Dependence | Notes | Source |
| Shigella flexneri | Mg²⁺-dependent | Targets initiator tRNAfMet. | sci-hub.senih.gov |
| Mycobacterium tuberculosis (Rv0065, Rv0617) | Mg²⁺-dependent | Sequence-selective RNase activity. | plos.orgnih.govscispace.com |
| Mycobacterium tuberculosis (Rv2019) | Mg²⁺, Mn²⁺, or both | Activity inhibited by EDTA. | frontiersin.org |
| Mycobacterium tuberculosis (VapC26) | Mg²⁺ or Mn²⁺ | Activity saturated around 5 mM Mg²⁺. | oup.com |
| Pyrobaculum aerophilum | Mg²⁺-dependent (exonuclease activity) | Note: Exonuclease activity mentioned here. | ncl.ac.uk |
| Klebsiella pneumoniae | Mg²⁺-dependent | Mg²⁺ displaced by VapB in closed form. | acs.org |
Table: Conserved Active Site Residues (Examples)
| VapC Source | Conserved Acidic Residues (Examples) | Notes | Source |
| Shigella flexneri | D7, E42, D98, N116 | Catalytic triad (D7, E42, D98). | sci-hub.se |
| Mycobacterium tuberculosis (VapC51 / Rv0229c) | Asp8, Glu42, Asp95, Asp113 | Four electronegative residues. | nih.govmdpi.com |
| General PIN domain | Three strictly conserved acidic residues | Often D-X-D-(X)n-D motif. | oup.comoup.com |
| PIN domain (some members) | 4 or 5 conserved catalytic residues | Can vary within the superfamily. | nih.govnih.gov |
Sequence Specificity of RNA Cleavage
VapC proteins function as endoribonucleases, cleaving RNA molecules in a sequence-specific manner, which leads to the reduction of translation. wikipedia.org The specificity of VapC-mediated RNase activity is influenced by both the primary sequence of the target RNA and its secondary structural motifs. wikipedia.org
Messenger RNA (mRNA) Targets and Cleavage Motifs
Some VapC toxins target mRNA for cleavage. For example, VapC from Mycobacterium smegmatis cleaves mRNA transcripts in a sequence-specific manner, affecting genes involved in sugar transport pathways. plos.org This suggests a role in regulating metabolism by coupling nutrient utilization to bacterial growth. plos.org Mycobacterium tuberculosis VapC4 has been shown to cleave mRNA sequences containing ACGC and AC(A/U)GC motifs. researchgate.netnih.govfrontiersin.org
Transfer RNA (tRNA) Targets and Site-Specific Cleavage (e.g., initiator tRNAfMet)
Several VapC toxins are known to specifically target tRNAs. Enteric VapCs, such as those from Shigella flexneri and Salmonella enterica, are site-specific endonucleases that cleave initiator tRNAfMet. wikipedia.orgnih.govpnas.orgnih.gov This cleavage typically occurs in the anticodon stem-loop between nucleotides +38 and +39 (or A38 and C39). sci-hub.senih.govnih.govau.dkresearchgate.netplos.org Cleavage of tRNAfMet by VapC inhibits global translation. nih.govpnas.orgnih.govresearchgate.netoup.com The cleavage of tRNAfMet results in the generation of tRNA halves. researchgate.net Ectopic production of tRNAfMet can counteract the effects of VapC in vivo. nih.govpnas.orgnih.gov This site-specific cleavage of initiator tRNAfMet is a mechanism by which VapC can regulate global cellular translation and potentially reprogram translation initiation. nih.govnih.gov
In addition to initiator tRNAfMet, some VapC toxins target other tRNA species. Mycobacterium tuberculosis VapC4 cleaves three specific tRNAs: tRNAAla2, tRNASer26, and tRNASer24, each containing an ACGC or ACUGC cleavage consensus sequence within the anticodon loop. oup.com This highlights that while sequence recognition is required, secondary structure is also important for substrate selectivity. oup.com
Ribosomal RNA (rRNA) Targets (e.g., 23S rRNA Sarcin-Ricin Loop)
Some VapC toxins target ribosomal RNA. Notably, Mycobacterium tuberculosis VapC20 and VapC26 cleave 23S rRNA at a single site within the universally conserved sarcin-ricin loop (SRL). researchgate.netresearchgate.netoup.comasm.orgoup.comnih.govnih.gov Cleavage of the SRL by these toxins leads to ribosome inactivation and inhibition of translation. asm.org The structure, rather than the exact sequence, of the SRL appears to be important for VapC20 cleavage activity. nih.gov
Different VapC toxins within the same organism can have distinct RNA targets, either tRNAs or rRNA. nih.govresearchgate.netoup.comasm.orgoup.comnih.govias.ac.in
Distinction between Cleavage and RNA Binding Activities
While VapC proteins are known for their ribonuclease activity, some studies suggest that RNA binding activity can also play a significant role in their toxicity, potentially independent of cleavage. For instance, Mycobacterium tuberculosis VapC4 exhibits sequence-specific endoribonuclease activity but its cleavage activity was found to be relatively weak. nih.gov In this case, translation inhibition and growth arrest preceded mRNA cleavage, suggesting that the RNA binding property of VapC4, rather than cleavage, might be the primary mechanism initiating toxicity. nih.govias.ac.in VapC4 demonstrates stable, sequence-specific RNA binding in vitro and can inhibit protein synthesis in a cell-free system without cleaving the mRNA. nih.gov This indicates that the activity of some VapC toxins can be mechanistically distinct, primarily inhibiting translation through selective, stable binding to RNA. nih.govias.ac.in However, it is also suggested that VapC attachment to any RNA substrate will not definitely result in its cleavage. ias.ac.in
Inhibition of VapC Activity by Cognate VapB Antitoxin
The activity of VapC toxins is tightly controlled by their cognate VapB antitoxins. oup.comasm.org VapB proteins are typically co-expressed with VapC, forming an inert VapBC protein complex. oup.comresearchgate.netbiorxiv.org This direct protein-protein interaction neutralizes the ribonuclease activity of VapC. oup.comnih.govpnas.orgau.dkmdpi.comnih.gov
VapC-VapB Protein Complex Formation
VapB antitoxins bind to and inhibit the activity of their co-expressed cognate VapC toxin proteins. biorxiv.orgasm.orgnih.gov The formation of the VapBC complex is crucial for preventing the toxic effects of VapC under normal conditions. oup.comresearchgate.net In Type II TA systems, the antitoxin is a protein that combines with and neutralizes the toxin. nih.gov The VapB antitoxin interacts with and neutralizes VapC via its C-terminal tail. oup.com
Molecular Mechanisms of Toxin Inactivation (e.g., Active Site Steric Blockage, Mg²⁺ Displacement)
The primary mechanism by which the VapB antitoxin neutralizes the VapC toxin is through direct protein-protein interaction, forming a complex that inhibits VapC's ribonuclease activity semanticscholar.orgplos.orgau.dk. Structural studies of VapBC complexes have revealed key molecular mechanisms involved in this inactivation, prominently featuring steric blockage of the active site and displacement of the essential Mg²⁺ ion.
One significant mechanism of VapC inactivation involves the VapB antitoxin sterically blocking the active site of the VapC toxin. The C-terminal region of the VapB antitoxin is often intrinsically flexible in its free form but undergoes structural changes, such as forming a helix, upon binding to VapC nih.gov. This region then physically obstructs the VapC active site, preventing the access of RNA substrates nih.gov. For example, in the M. tuberculosis VapBC26 complex, the flexible C-terminal region of VapB26 sterically blocks the active site of VapC26 nih.gov. Similarly, the VapB antitoxin binds to the groove on VapC that is also utilized by the RNA substrate, thereby inhibiting toxicity researchgate.net.
Another crucial mechanism involves the displacement of the catalytic Mg²⁺ ion from the VapC active site by the VapB antitoxin. This "Mg²⁺ switch" mechanism has been observed in the Klebsiella pneumoniae VapBC system acs.org. In the active, "open" conformation of VapC, the Mg²⁺ ion is coordinated by conserved active-site residues acs.org. However, upon binding of VapB, a specific residue in VapB, such as Arginine 79 (R79) in K. pneumoniae VapB, displaces the Mg²⁺ ion from its original position within the active site acs.org. This displacement disrupts the proper coordination of the metal ion, which is essential for VapC's RNase activity, effectively switching the active site to a "closed" or inactive state acs.org. This inhibitory mechanism, where a VapB residue directly displaces the catalytic Mg²⁺, represents a novel finding in bacterial TA systems acs.orgresearchgate.net.
Structural analyses, such as the crystal structure of the M. tuberculosis VapBC-3 complex, have provided detailed insights into how the antitoxin can interfere with Mg²⁺ coordination. In this complex, the C-terminal arginine of the VapB antitoxin can interfere with the coordination of the Mg²⁺ ion in the VapC active site, suggesting a mechanism for inhibiting toxin activity ucla.edu.
The interaction between VapB and VapC is typically tight and extensive, involving significant buried surface areas at the protein-protein interface, which contributes to the stability of the inactive complex ucla.edu. The specific binding patterns and structural complexities of VapB proteins can vary, leading to diverse mechanisms of toxin inhibition and transcriptional regulation across different VapBC systems acs.org.
Regulatory Mechanisms Governing Vapc Protein Activity
Transcriptional Autoregulation of VapBC Operons
The expression of vapBC operons, encoding both the VapB antitoxin and the VapC toxin, is primarily controlled through a negative feedback loop mediated by the VapBC protein complex itself. This autoregulation is crucial for maintaining a balanced cellular concentration of the toxin and antitoxin.
VapB DNA-Binding Domain and Promoter Interaction
The VapB antitoxin plays a central role in the transcriptional autoregulation of the vapBC operon. VapB proteins typically possess an N-terminal DNA-binding domain, frequently characterized by a ribbon-helix-helix (RHH) motif. oup.comasm.orgasm.orgnih.govresearchgate.net This domain facilitates the interaction of VapB, often as part of the VapBC complex, with specific DNA sequences located in the promoter region of the vapBC operon. oup.comnih.govnih.govnih.govacs.orgresearchgate.netnih.govnih.govresearchgate.netresearchgate.netbiorxiv.org These DNA binding sites are frequently organized as inverted repeats. oup.comnih.govresearchgate.net
Studies have shown that the VapBC protein complex, rather than VapB alone, is often the primary repressor of transcription and exhibits a higher affinity for the promoter DNA. acs.org The VapBC complex can assemble into higher-order structures, such as a hetero-octamer with a VapB4VapC4 stoichiometry, which exposes the DNA-binding domains of VapB for interaction with the promoter. asm.orgresearchgate.net Binding of the VapBC complex to these operator sites in the promoter region leads to the repression of vapBC transcription, thereby controlling the synthesis of both the antitoxin and the toxin. oup.comnih.govnih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.netbiorxiv.org
Research on Klebsiella pneumoniae VapBC demonstrated that the affinity of the VapBC complex for the promoter DNA (Kd = 1.26 μM) was approximately fivefold higher than that of VapB alone (Kd = 5.38 μM), indicating that VapC acts as a corepressor enhancing VapB's interaction with the operator site. acs.org
Conditional Cooperativity in Transcriptional Control
Transcriptional regulation of vapBC operons often involves a mechanism known as "conditional cooperativity." nih.govresearchgate.netnih.govoup.comresearchgate.net This regulatory theme ensures a fine balance in the expression of the toxin and antitoxin. At low toxin-to-antitoxin (T/A) ratios, the VapBC complex binds cooperatively to the promoter region, effectively repressing transcription of the operon. nih.govresearchgate.netnih.govresearchgate.net This cooperative binding is crucial for maintaining low levels of the potent VapC toxin under normal growth conditions.
However, under stress conditions or when the balance is shifted towards an excess of VapC toxin, this cooperativity is altered. A high T/A ratio can lead to the destabilization of the VapBC-operator complex, resulting in the derepression and induction of vapBC transcription. nih.govresearchgate.netnih.govoup.com Evidence suggests that this destabilization can occur through the breaking of toxin dimers within the complex. nih.govnih.gov This conditional cooperativity allows for a rapid increase in antitoxin production when toxin levels rise, helping to neutralize the excess VapC and restore the balance.
Post-transcriptional and Post-translational Regulation of VapC
Beyond transcriptional control, VapC activity is also modulated by mechanisms acting after mRNA synthesis, including the stability of the antitoxin protein and potential modifications.
Proteolytic Degradation of VapB Antitoxin for VapC Activation
A key mechanism for activating the VapC toxin involves the proteolytic degradation of its cognate antitoxin, VapB. oup.comasm.orgnih.govnih.govnih.govnih.govwaikato.ac.nzplos.org VapB antitoxins are generally more labile than their VapC toxin partners and are susceptible to degradation by cellular ATP-dependent proteases, such as Lon and Clp, particularly during periods of stress. asm.orgnih.govnih.govnih.govplos.org
When VapB is degraded, the inhibitory interaction between VapB and VapC is disrupted, leading to the release of free, active VapC toxin. asm.orgnih.govplos.org This release of active VapC allows it to exert its ribonuclease activity, typically by cleaving specific RNA molecules, which can lead to a halt in protein synthesis and entry into a dormant or persistence state. oup.comasm.orgnih.govwaikato.ac.nzfrontiersin.org The differential stability of VapB compared to VapC is a critical factor in this regulatory switch, allowing for rapid toxin activation in response to environmental cues that trigger protease activity.
Influence of RNA Processing and Translational Coupling on VapC Expression
While transcriptional autoregulation by the VapBC complex is a primary control mechanism, post-transcriptional factors can also influence VapC expression. In Mycobacterium smegmatis, studies have indicated that RNA processing and translational coupling may play a role in regulating VapC protein levels. nih.govuniprot.org Despite observing elevated vapC mRNA levels in a vapBC deletion mutant, the corresponding this compound was not detected in a vapB mutant, suggesting that the presence of VapB, or factors related to its expression and the coupled translation of the vapBC operon, are important for efficient this compound production. nih.govuniprot.org This highlights that the mere presence of vapC mRNA does not guarantee this compound synthesis and that events occurring after transcription can impact the final protein levels.
Post-translational Modifications of VapB (e.g., Phosphorylation) Affecting VapC Activity
Recent research has revealed that post-translational modifications (PTMs) of the VapB antitoxin can impact VapC activity. Specifically, Ser/Thr phosphorylation of VapB proteins has been identified as a novel regulatory mechanism, particularly in Mycobacterium tuberculosis. nih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.netbiorxiv.org
Studies using phosphomimetic substitutions in VapB proteins (mimicking phosphorylation) have shown a decrease in the interaction between VapB and its cognate VapC toxin. nih.govnih.govnih.govresearchgate.netresearchgate.netbiorxiv.org Furthermore, these phosphomimetic substitutions also interfered with the ability of VapB to bind to the promoter DNA of the vapBC operon. nih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.netbiorxiv.org Both the reduced VapB-VapC interaction and the impaired VapB-DNA binding are predicted to increase the concentration of free VapC within the cell, thereby enhancing its toxicity. nih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.netbiorxiv.org These findings suggest that phosphorylation of VapB can serve as a molecular switch, potentially in response to environmental signals, to modulate VapC activity and influence bacterial physiology. nih.govnih.govresearchgate.netbiorxiv.org
Inter-systemic Regulatory Networks and Specificity
The regulation of VapC activity extends beyond the simple toxin-antitoxin interaction within a single VapBC operon, involving intricate inter-systemic networks and highlighting the specificity of these interactions.
Specificity of VapBC Regulation
VapBC toxin-antitoxin pairs are generally characterized by high specificity, meaning that a given VapB antitoxin typically neutralizes only its cognate VapC toxin. asm.orgmdpi.complos.org This specificity is largely mediated by direct protein-protein interaction between VapC and VapB. wikipedia.org The C-terminal region of the VapB protein has been identified as important for binding to and inhibiting the cognate VapC toxin. asm.org Research indicates that even single amino acid changes within VapB can disrupt its ability to effectively inhibit its cognate toxin. asm.org
Beyond the direct protein interaction, VapBC complexes often autoregulate the expression of their own operon. wikipedia.orgnih.govresearchgate.net This autoregulation occurs through the binding of the VapBC complex to specific inverted repeat sequences located in the promoter region of the vapBC operon. wikipedia.orgnih.govresearchgate.net The VapB antitoxin, which commonly contains a DNA-binding domain, plays a crucial role in this autoregulatory process. wikipedia.orgresearchgate.netresearchgate.net
While the VapC proteins themselves, particularly within a single organism like Mycobacterium tuberculosis, may share a common ribonuclease sequence specificity (e.g., a preference for UAGG sequences), the regulation and toxicity of different VapBC systems can vary. nih.gov These differences in regulation and toxicity are proposed to be linked to the distinct properties of their corresponding VapB antitoxins, which can belong to different protein families. nih.gov
Observations on Potential Cross-talk with other Toxin-Antitoxin Systems
The widespread presence of multiple, sometimes homologous, toxin-antitoxin systems within a single bacterial genome raises questions about the potential for cross-interactions between them. nih.govuniv-rennes.fr Such unspecific cross-talk could potentially disrupt the delicate balance of toxin and antitoxin levels, leading to an increase in free toxin and potentially detrimental effects on the cell. nih.gov
Cross-talk between TA systems can manifest at several levels, including the direct neutralization of a toxin by a non-cognate antitoxin, the modulation of the expression of one TA system by components of another, or even the synergistic activity resulting from the activation cascade of multiple toxins. nih.gov
Although VapBC systems are often highly specific, some studies have provided observations suggesting potential cross-interactions. For instance, research in Mycobacterium tuberculosis has indicated that non-cognate toxin and antitoxin homologues can associate, both in vivo and in vitro. plos.org More specifically, a recent study demonstrated that M. tuberculosis VapC35 can interact with the non-cognate antitoxin VapB3, advancing the understanding of cross-interaction networks among VapBC systems in this organism. nih.gov
Furthermore, cross-regulation between different TA systems can influence the levels of RNA or the toxicity of other TA modules. univ-rennes.fr Some endoribonuclease toxins, including VapCs from Salmonella and Shigella, have been shown to activate other TA operons, sometimes in a protease-dependent or independent manner. nih.gov
Co-transcription with Stress Response Genes
VapBC loci are frequently observed to be associated with cellular stress responses in various bacterial and archaeal species. wikipedia.orgresearchgate.nettandfonline.comnih.govnih.gov This association suggests a role for VapBC systems in helping organisms adapt to or survive unfavorable conditions.
In Mycobacterium tuberculosis, VapBC operons have been linked to a variety of stresses, including oxidative/nitrosative stress, copper stress, hypoxia, nutrient starvation, and chemical stress. tandfonline.com Their involvement in the survival of the pathogen in a non-replicating persistent state under these conditions has been highlighted. tandfonline.com The co-transcription of multiple M. tuberculosis VapBC members in response to several stressors points towards a shared regulatory mechanism governing their expression during cellular insults. tandfonline.com
In the hyperthermophilic archaeon Sulfolobus solfataricus, several vapBC genes are triggered by thermal stress, indicating a potential role for these systems in the heat-shock response. researchgate.netnih.govnih.gov Studies in S. solfataricus have suggested that VapBC systems act as non-traditional regulators of the heat shock response. researchgate.netnih.gov Deletion of a specific vapBC locus in S. solfataricus has been shown to alter the transcriptome and affect the organism's lability to heat shock. nih.gov
Physiological and Biological Roles of Vapc Protein
Role in Bacterial Persistence and Dormancy
Bacterial persistence is a phenomenon where a subpopulation of cells enters a transient, non-growing state, exhibiting multidrug tolerance without undergoing genetic changes that confer resistance. annualreviews.orgnih.gov Toxin-antitoxin systems, including those involving VapC, are recognized as key contributors to the formation of these persister cells. asm.organnualreviews.orgnih.govnih.gov
Induction of Bacteriostatic State
A primary mechanism by which VapC contributes to persistence is through the induction of a bacteriostatic state. pnas.orguniprot.orgoup.commdpi.com This occurs when the VapB antitoxin is degraded, often in response to stress, freeing the active VapC toxin. asm.orgasm.orgmdpi.com The liberated VapC then cleaves specific RNA molecules, effectively halting or significantly slowing down protein synthesis and other vital cellular functions. ebi.ac.ukfrontiersin.orgasm.orgasm.orgnih.govasm.orgnih.govasm.org
The induction of a bacteriostatic state by VapC is considered a strategic response, allowing bacteria to survive periods of stress when active growth would be detrimental. nih.govplos.org Upon alleviation of the stress and restoration of the toxin-antitoxin balance (e.g., through VapB expression), the bacteriostatic state can be reversed, and normal growth can resume. nih.govoup.complos.org
Contribution to Long-term Cellular Survival
The ability of VapC to induce a reversible growth arrest is directly linked to the long-term survival of bacterial populations, particularly in challenging environments like the host during infection. frontiersin.orgasm.orgasm.orgplos.org Persister cells, formed with the involvement of VapC, are highly tolerant to antibiotics that primarily target actively growing cells. asm.organnualreviews.orgnih.govnih.gov By entering a dormant or slow-growing state, these cells can evade the effects of antimicrobial agents and host immune responses, contributing to chronic infections and relapse after treatment. asm.organnualreviews.orgnih.govnih.gov
In M. tuberculosis, which is known for its ability to establish persistent infections, VapBC systems are abundant and have been implicated in enabling the pathogen to survive within macrophages and establish latent tuberculosis. pnas.orgtandfonline.comnih.gov Overexpression of certain VapC toxins in M. smegmatis has been shown to induce dormant cell formation. nih.govoup.comresearchgate.net The reduced metabolic activity and altered physiological state in VapC-induced dormant cells contribute to their increased tolerance to various stresses, thereby enhancing long-term survival. uniprot.orgresearchgate.net
Response to Environmental Stressors
VapC-mediated growth modulation is a key aspect of bacterial adaptation to a variety of environmental stresses. The expression and activity of VapC are often upregulated under unfavorable conditions, allowing bacteria to survive until more favorable conditions return. nih.govtandfonline.commdpi.comnih.gov
Adaptation to Nutrient Starvation
Nutrient starvation is a common stressor encountered by bacteria in various environments, including within a host. VapC plays a role in the bacterial response and adaptation to nutrient limitation. pnas.orgnih.govasm.orgtandfonline.com Under nutrient starvation conditions, the expression of certain vapC genes is upregulated. nih.govtandfonline.comnih.gov This leads to increased VapC activity, which, through its ribonuclease function, can cleave mRNA transcripts involved in growth and metabolism, thereby downregulating metabolic processes. asm.orguniprot.org
In M. smegmatis, VapC overexpression has been shown to downregulate genes involved in carbon transport and metabolism, suggesting a role in post-transcriptional regulation of metabolic flux in response to nutrient availability. asm.orguniprot.org This metabolic reprogramming allows the cell to conserve energy and resources, increasing its chances of survival during periods of scarcity. nih.gov Proteomic studies in M. tuberculosis have also shown an increase in the abundance of certain VapBC system members under nutrient starvation, supporting their role in the metabolic shift towards dormancy. nih.gov
Responses to Hypoxia and Oxidative/Nitrosative Stress
Hypoxia, oxidative stress, and nitrosative stress are significant challenges faced by bacteria, particularly within the host environment. VapC systems are involved in the adaptive responses to these conditions. pnas.orgfrontiersin.orgnih.govnih.govtandfonline.complos.org
Specific vapBC loci in M. tuberculosis are induced upon exposure to hypoxia, oxidative stress, and nitrosative stress. nih.govtandfonline.comnih.govnih.gov For example, VapBC15, VapBC7, and VapBC25 are induced under hypoxia. nih.gov The VapC4 toxin in M. tuberculosis has been shown to initiate an integrated oxidative and copper stress response. pnas.org VapC4 achieves this by inactivating tRNACys, mimicking cysteine starvation and redirecting metabolism towards cysteine synthesis, which is crucial for defending against oxidative and copper stresses. pnas.org
Role in Adaptation to Chemical Stressors (e.g., Antibiotic Exposure)
VapC proteins contribute to bacterial adaptation and survival in the presence of chemical stressors, most notably antibiotics. nih.govasm.orgasm.org The bacteriostatic state induced by VapC renders bacteria tolerant to antibiotics that target active growth processes like cell wall synthesis or protein synthesis. asm.organnualreviews.orgnih.govnih.gov This phenotypic tolerance, mediated by persistence, is a significant factor in the failure of antibiotic treatment and the development of chronic infections. asm.organnualreviews.orgnih.gov
Exposure to antibiotics, such as tetracycline, has been shown to increase the expression levels of vapC genes in M. smegmatis. nih.gov The resulting increase in VapC protein contributes to the development of a general stress response and the formation of dormant cells that are more resistant to the action of the antibiotic. nih.gov While the exact mechanisms can vary depending on the specific VapC and antibiotic, the general principle involves VapC-induced growth arrest limiting the effectiveness of the drug target. nih.govasm.orgnih.govresearchgate.net Studies have demonstrated that overexpression of certain VapC toxins can increase drug tolerance in M. tuberculosis. frontiersin.orgnih.gov
The involvement of VapC in response to chemical stressors underscores their importance in bacterial survival strategies in diverse and challenging environments.
Here is a summary of some research findings related to VapC activity and its effects:
| VapC Source/Study Organism | Target RNA/Mechanism of Action | Observed Effect | Citation(s) |
| Enteric Bacteria (E. coli, S. enterica) | Cleavage of initiator tRNAfMet in anticodon stem-loop | Inhibition of translation, bacteriostatic growth arrest, persistence | asm.orgnih.govasm.orgoup.complos.org |
| M. tuberculosis VapC4 | Inactivation of tRNACys | Mimics Cys starvation, activates oxidative and copper stress responses | pnas.org |
| M. tuberculosis VapC26 | Cleavage of 23S rRNA Sarcin-Ricin loop | Inhibition of protein synthesis, changes in cell wall and oxidative stress responses | nih.gov |
| M. smegmatis VapC | Cleavage of mRNA (specific sites), 23S rRNA | Growth inhibition, bacteriostatic state, downregulation of carbon metabolism genes, dormant cell induction | asm.orgnih.govuniprot.orgoup.comresearchgate.net |
| Leptospira interrogans VapC | Cleavage of initiator tRNAfMet | Bacterial growth arrest | plos.org |
This table highlights the diverse RNA targets and downstream effects of different VapC proteins, illustrating their varied roles in mediating bacterial responses to stress and promoting survival.
Modulation of Bacterial Metabolism and Physiology
Research indicates that VapC can act as a posttranscriptional regulator influencing metabolic flux, particularly concerning carbon metabolism and nutrient utilization. In Mycobacterium smegmatis, overexpression of VapC has been shown to downregulate a substantial number of genes involved in carbon transport and metabolism. nih.gov This suggests that VapC may target specific metabolic mRNA transcripts for cleavage. In vitro and in vivo studies with purified VapC from M. smegmatis demonstrated sequence-specific RNase activity, cleaving single-stranded RNA substrates at specific motifs. nih.gov
Further evidence for VapC's role in metabolic regulation comes from studies showing that a ΔvapBC mutant of M. smegmatis exhibits a significantly higher specific rate of glycerol (B35011) consumption compared to the wild type during exponential growth. nih.gov This increased consumption rate was not coupled with increased bacterial biomass, suggesting that VapC regulates the rate of glycerol utilization to align with the cell's anabolic demands. nih.gov This posttranscriptional control mechanism allows for fine-tuning of the catabolic rate. nih.gov
While other systems like the Carbon Storage Regulator (Csr) system in Escherichia coli are known to control central metabolism and nutrient utilization in a nutrient-specific manner, the specific mechanisms by which VapC interacts with or influences these broader metabolic networks are still areas of active research. plos.org However, the direct RNA cleavage activity of VapC on metabolic transcripts highlights a mechanism for rapid adjustment of metabolic enzyme levels.
VapC's ribonuclease activity, particularly its impact on translation, can lead to a significant reprogramming of the cellular proteome. By cleaving specific mRNA or tRNA molecules, VapC can selectively reduce the synthesis of certain proteins or globally inhibit protein production. Studies on Mycobacterium tuberculosis VapC4 suggest it can engage small open reading frames (ORFs) to initiate an integrated stress response, which could lead to changes in protein expression profiles. pnas.org
While direct comprehensive studies detailing the global proteomic changes induced solely by VapC activation across various bacterial species are ongoing, the known targets of VapC, such as initiator tRNA and ribosomal RNA, are fundamental components of the translational machinery. oup.compnas.orgnih.gov Disruption of these components inherently leads to widespread changes in protein synthesis, effectively altering the cellular proteome. The extent and specificity of this reprogramming can vary depending on the specific this compound and the physiological conditions.
A well-established function of many VapC toxins is the inhibition of global translation. pnas.orgnih.gov This is primarily achieved through their site-specific ribonuclease activity targeting essential components of the translational apparatus. For instance, VapC from Shigella flexneri and Salmonella enterica has been shown to cleave initiator tRNA (tRNAfMet) in the anticodon stem-loop, thereby inhibiting the initiation of protein synthesis. pnas.org Other VapC toxins, such as VapC20 from Mycobacterium tuberculosis, target the conserved Sarcin-Ricin loop of the 23S rRNA, another critical site for translation. oup.comnih.gov
The cleavage of these essential RNAs leads to a rapid reduction in the rate of protein synthesis, resulting in growth inhibition or stasis. wikipedia.orgpnas.orgpnas.orgnih.gov While the primary impact is on translation, this global inhibition can indirectly affect gene expression profiles. Changes in protein levels, including those of regulatory proteins, can trigger downstream transcriptional responses. Transcriptional studies on Leptospira interrogans VapBC-4 suggest its involvement in adaptation, which could encompass changes in gene expression profiles. researchgate.net
The ability of VapC to modulate translation provides bacteria with a mechanism to quickly respond to stress conditions by shutting down or slowing protein synthesis, conserving energy and resources.
Here is a table summarizing some known VapC targets and their impact on translation:
| VapC Source | Target RNA | Cleavage Site/Mechanism | Impact on Translation | Citation |
| Shigella flexneri, Salmonella enterica | Initiator tRNA (tRNAfMet) | Anticodon stem-loop cleavage | Inhibits translation initiation | pnas.org |
| Mycobacterium tuberculosis VapC20 | 23S rRNA | Cleavage in Sarcin-Ricin loop | Inhibits translation | oup.comnih.gov |
| Various VapC proteins | Diverse RNAs | Sequence-specific cleavage | Modulates protein synthesis | wikipedia.orgnih.gov |
Reprogramming of the Cellular Proteome
Contributions to Pathogenesis and Host-Pathogen Interactions
VapBC systems, and specifically the VapC toxin, are frequently associated with bacterial virulence and play a role in the complex interactions between bacteria and their hosts. wikipedia.orgmdpi.com
The designation "virulence associated proteins" for VapBC systems reflects their observed contributions to the ability of bacteria to cause disease. wikipedia.orgmdpi.com VapC toxins have been implicated in the virulence of various bacterial pathogens. For example, studies suggest that the VapBC-4 module in Leptospira interrogans serovar Copenhageni may be involved in virulence. researchgate.netresearcher.life Similarly, the VapBC system in Acidovorax citrulli has been reported to play a role in plant pathogenesis. researchgate.net
The mechanisms by which VapC contributes to virulence are likely multifaceted. Inhibition of translation and subsequent growth stasis induced by VapC can be a strategy for bacteria to survive within the host environment, particularly during periods of stress or limited nutrient availability. researchgate.netpnas.org This can allow the bacteria to persist and evade host defenses.
VapBC systems are recognized as important factors in bacterial adaptation, particularly within the challenging and dynamic environment of a host. researchgate.netresearcher.lifemdpi.combiorxiv.org The ability of VapC to induce a state of reversible growth stasis is a key adaptive mechanism. This allows bacteria to survive adverse conditions encountered during infection, such as nutrient starvation, oxidative stress, or the presence of antibiotics. researchgate.netmdpi.combiorxiv.org
Studies on Leptospira interrogans have shown that vapC-4 transcripts are significantly increased during nutrient starvation, suggesting that this module positively influences the bacterium's ability to adapt to challenging environments. mdpi.com Furthermore, the VapBC-4 module is considered a bona fide element that may participate in the bacterium's adaptation to the host's environment. mdpi.com In Mycobacterium tuberculosis, toxin-antitoxin systems, including VapBC, play a crucial role in bacterial adaptation and survival in the hostile environment inside the host, contributing to the formation of persister cells which are tolerant to antibiotics. biorxiv.org
The precise signals and mechanisms that trigger VapC activation within the host environment are complex and can vary depending on the host-pathogen interaction. However, the outcome – a modulated metabolic state and altered growth rate – is a critical component of the bacteria's strategy for survival and persistence during infection.
| Bacterial Species | VapC/VapBC System Involved | Proposed Role in Adaptation/Virulence | Citation |
| Leptospira interrogans | VapBC-4 | Adaptation to challenging/host environments, potential role in virulence | researchgate.netresearcher.lifemdpi.com |
| Mycobacterium tuberculosis | VapBC (various) | Adaptation and survival in hostile host environment, persistence | pnas.orgbiorxiv.org |
| Acidovorax citrulli | VapBC | Plant pathogenesis, stress adaptation (amino acid starvation, etc.) | researchgate.net |
| Shigella flexneri, Salmonella enterica | VapC | Growth inhibition, potential role in virulence/persistence | wikipedia.orgoup.compnas.org |
Role in Bacterial Virulence
Emerging and Specific Roles (e.g., Biofilm Formation)
Emerging research highlights specific roles of VapC proteins beyond general growth inhibition and persistence, particularly in the context of biofilm formation and dispersal. Biofilms are structured communities of microorganisms encased in a self-produced matrix, offering protection and enhanced survival under adverse conditions, including increased tolerance to antibiotics mdpi.comfrontiersin.org. TA systems, including VapBC, are increasingly recognized for their contribution to biofilm development and regulation asm.orgfrontiersin.orgmdpi.comresearchgate.netoup.comresearchgate.net.
Studies have demonstrated varied impacts of VapC on biofilm formation depending on the organism and specific VapBC system. In some cases, VapC appears to negatively regulate biofilm formation. For example, in the thermoacidophilic archaeon Sulfolobus acidocaldarius, the VapBC4 system plays a role in heat stress adaptation. VapC4 was identified as a negative regulator of biofilm formation; deletion of the vapC4 toxin gene led to increased biofilm formation asm.orgnih.gov. This suggests that the presence and activity of VapC4 can suppress the formation of biofilms in this organism asm.orgresearchgate.netnih.gov. VapC4 has been shown to hydrolyze transcripts of key biofilm regulators in S. acidocaldarius, such as saci_1223 and saci_1242, in vitro, providing a potential mechanism for its inhibitory effect on biofilm formation asm.orgnih.gov. The activation of VapC4 during heat stress may steer the cell towards forming persister cells rather than biofilms asm.orgnih.gov.
Conversely, some studies suggest a positive correlation or contribution of VapC to biofilm processes. Overexpression of toxins resembling VapC in Burkholderia cenocepacia has shown a positive effect on biofilm formation mdpi.commdpi.com. In Mycobacterium smegmatis, while single deletion mutants of vapBC showed comparable biofilm formation on solid/liquid interfaces to the wild type, they produced more abundant pellicles, a form of biofilm, and were more susceptible to heat shock nih.gov. This indicates a complex involvement of VapBC systems in the stress response and potentially different types of biofilm structures nih.gov.
Furthermore, VapBC systems can be involved in the regulation of biofilm dispersal, the process by which cells leave the biofilm community. In Sulfolobus acidocaldarius, a specific VapBC system, VapBC14, has been shown to control biofilm dispersal asm.orgnih.gov. The VapC14 toxin degrades an RNA molecule that influences the production of archaella, the archaeal motility structures asm.orgnih.gov. Degradation of this RNA by VapC14 leads to an increase in archaella and promotes swimming, thereby contributing to biofilm dispersal asm.orgnih.gov. The cognate antitoxin, VapB14, not only neutralizes VapC14 but also represses the genes encoding archaella, thus decreasing motility and biofilm dispersal asm.orgnih.gov. This highlights a multifaceted regulatory role for the VapBC system in controlling the transition between planktonic and biofilm lifestyles asm.orgnih.gov.
The molecular mechanisms by which VapC proteins influence biofilm formation often involve their ribonuclease activity, leading to targeted RNA degradation. By cleaving specific mRNA transcripts, VapC can modulate the expression of genes involved in various cellular processes critical for biofilm development, maintenance, and dispersal, such as those related to motility, production of matrix components, and stress responses asm.orgfrontiersin.orgnih.govnih.gov. The specific targets of VapC ribonucleases can vary between different VapBC systems and organisms, contributing to the diverse observed effects on biofilm formation nih.govnih.gov.
Research findings related to VapC and biofilm formation can be summarized as follows:
| Organism | VapC System | Effect on Biofilm Formation | Proposed Mechanism | Reference |
| Sulfolobus acidocaldarius | VapBC4 | Negative regulator | Hydrolyzes transcripts of biofilm regulators (e.g., saci_1223, saci_1242) asm.orgnih.gov | asm.orgnih.gov |
| Sulfolobus acidocaldarius | VapBC14 | Involved in dispersal | Degrades RNA affecting archaella production, promoting swimming asm.orgnih.gov | asm.orgnih.gov |
| Burkholderia cenocepacia | VapC-like | Positive effect (overexpression) | Not explicitly detailed in sources, likely involves RNA cleavage impacting relevant pathways mdpi.commdpi.com | mdpi.commdpi.com |
| Mycobacterium smegmatis | VapBC | Increased pellicle formation (deletion mutant) | Involved in stress response and transition to dormant state nih.gov | nih.gov |
These findings underscore the complex and context-dependent roles of VapC proteins in the intricate process of biofilm formation and dispersal, highlighting their significance as key regulators in bacterial and archaeal adaptation and survival strategies.
Compound Table
No specific chemical compounds with PubChem CIDs were discussed in the context of this compound's role in biofilm formation based on the provided search results. The focus was on the protein itself and its RNA targets.
Evolutionary and Genomic Aspects of Vapc Proteins
Phylogenetic Distribution and Diversity of VapBC Loci
VapBC operons are widely distributed across prokaryotes, including both bacteria and archaea oup.comnih.govwikipedia.org. They represent the largest family among the classified type II TA systems oup.comwikipedia.orgasm.org. Bioinformatics searches have revealed that vapBC loci are surprisingly abundant, particularly in Archaea, and can be found on both chromosomes and plasmids, often in high copy numbers per cell nih.govwikipedia.org. For instance, the human pathogen Mycobacterium tuberculosis is notable for harboring a large number of TA systems, with the laboratory strain H37Rv encoding over 100 such modules, approximately 45 of which are vapBC loci oup.comresearchgate.netncl.ac.uk. In contrast, its non-pathogenic relative, Mycobacterium smegmatis, has only one vapBC operon oup.com. Other organisms with a high number of vapBC loci include Sinorhizobium meliloti with 21 loci and the thermophilic archaeon Sulfolobus solfataricus with 25 vapBC TA modules oup.comnih.gov. The distribution is not uniform across all prokaryotic lineages; for example, they are less common in Bacillota and Cyanobacteria wikipedia.org.
Evolutionary Significance of VapBC System Proliferation
The widespread distribution and proliferation of vapBC systems in disparate prokaryotes suggest significant evolutionary and biological functions oup.com. While initially identified in plasmids and thought to be involved in stable plasmid maintenance, chromosomal vapBC loci are also abundant and exhibit complex phylogenetic patterns nih.govncl.ac.uk. The expansion in the number of vapBC loci in certain genomes, such as that of M. tuberculosis, prompts questions about their functional diversity and the mechanisms responsible for this proliferation nih.govresearchgate.net.
Several roles have been suggested for these operons, including involvement in stress-induced dormancy, the formation of persister cells, and quality control of gene expression nih.govresearchgate.netnih.govasm.org. The activation of VapC toxins under stress conditions, often due to the degradation of the VapB antitoxin, can lead to a bacteriostatic state, allowing bacteria to survive until more favorable environmental conditions emerge nih.govnih.govresearchgate.net. This suggests that the proliferation of vapBC systems may provide an adaptive advantage during adverse conditions nih.govresearchgate.net. The presence of multiple vapBC loci within a single genome may also imply functional redundancy or specialization among the different systems researchgate.netresearchgate.net.
Evolutionary Conservation of PIN Domain Active Sites Across Species
The VapC toxin belongs to the PIN domain protein family, characterized by a conserved structural fold despite often low amino acid sequence conservation across the entire domain oup.comsci-hub.seoup.com. A key feature of the PIN domain is its enzymatic active site, which is characterized by the presence of several strictly conserved acidic residues oup.comasm.orgasm.orgoup.com. These residues are clustered together in the three-dimensional structure and are crucial for the ribonuclease activity of VapC nih.govoup.comasm.org.
Structural studies and mutagenesis experiments have confirmed the importance of these conserved acidic residues for VapC toxicity nih.govasm.orgsci-hub.senih.gov. For example, mutations in conserved aspartate and glutamate (B1630785) residues within the PIN domain of VapC-1 from Haemophilus influenzae or BoVapC1 from Bosea sp. significantly reduce or abolish RNase activity and growth inhibition asm.orgnih.gov. The active site typically coordinates with divalent metal ions, such as Mg2+ or Mn2+, which are essential for the catalytic cleavage of RNA nih.govoup.comsci-hub.seoup.com. The structural conservation of the PIN domain active site is observed across different domains of life, highlighting its fundamental importance for nuclease function oup.comebi.ac.uk.
Divergence in Substrate Specificity and Regulatory Mechanisms Among VapC Homologs
Despite the conservation of the PIN domain active site, VapC homologs from different organisms or even within the same organism can exhibit divergence in substrate specificity and regulatory mechanisms oup.comresearchgate.netresearchgate.net. VapC toxins are known to cleave single-stranded RNA in a sequence-specific manner, but the specific RNA targets can vary oup.comsci-hub.se. Studies have shown that VapC-like toxins can target various RNAs, including mRNA, tRNA, and rRNA, often in a structure- or sequence-specific manner wikipedia.orgoup.com. For instance, VapC from Shigella flexneri has been shown to target initiator tRNAfMet, affecting protein translation sci-hub.se. The specificity of VapC-mediated RNase activity is thought to be influenced by both the primary sequence of the target and its secondary structural motifs wikipedia.org.
Divergence in substrate specificity among VapC homologs may arise from variations in residues surrounding the conserved active site or in regions involved in substrate binding and recognition sci-hub.seresearchgate.netoup.comnih.gov. While the core catalytic residues are conserved, other parts of the protein can evolve, leading to altered substrate preferences oup.comfrillingoslab.grelifesciences.org.
Furthermore, the regulatory mechanisms governing VapBC systems can also diverge oup.comresearchgate.netncl.ac.ukmdpi.com. A typical vapBC operon is autoregulated by the VapB antitoxin, which binds to inverted repeats in the promoter region, often with the assistance of the VapC toxin as a co-repressor oup.comncl.ac.uk. However, the details of this autoregulation and the conditions that trigger VapB degradation and subsequent VapC activation can vary between different systems and organisms nih.govoup.comresearchgate.netncl.ac.ukplos.orgnih.gov. For example, transcription of the Acidovorax citrulli vapBC locus is induced by amino acid starvation and chloramphenicol (B1208) nih.gov. In Sulfolobus solfataricus, a vapBC gene cassette is thought to regulate the heat shock response wikipedia.org. The high number of vapBC loci in organisms like M. tuberculosis suggests potentially complex regulatory networks and specialized roles for individual systems under different stress conditions nih.govresearchgate.net.
Data Table: Examples of VapBC Loci Distribution in Prokaryotes
| Organism | Number of vapBC Loci | Source |
| Mycobacterium tuberculosis | ~45 | oup.comresearchgate.netncl.ac.uk |
| Mycobacterium smegmatis | 1 | oup.com |
| Sinorhizobium meliloti | 21 | oup.com |
| Sulfolobus solfataricus | 25 | nih.gov |
| Acidovorax citrulli | 1 (in strain AAC00-1) | nih.gov |
| Bosea sp. PAMC 26642 | 5 | nih.gov |
| Escherichia coli | 2 | researchgate.net |
Data Table: Conserved Acidic Residues in VapC PIN Domains
| Residue Type | Conservation Level | Role | Source |
| Acidic | Strictly Conserved | Part of the enzymatic active site | oup.comasm.orgasm.orgoup.com |
| Aspartate | Highly Conserved | Crucial for toxicity and activity | asm.orgnih.gov |
| Glutamate | Highly Conserved | Crucial for toxicity and activity | asm.orgnih.gov |
Detailed Research Findings:
Research on VapC proteins often involves structural biology techniques, such as X-ray crystallography, to understand the architecture of the PIN domain and its interaction with the VapB antitoxin and RNA substrates asm.orgresearchgate.netsci-hub.se. Mutagenesis studies are employed to identify key residues involved in catalysis, metal binding, and substrate specificity asm.orgsci-hub.senih.gov. Biochemical assays are used to characterize the ribonuclease activity of VapC and the inhibitory effect of VapB nih.govasm.org. Furthermore, genetic studies and bioinformatics analyses are crucial for understanding the phylogenetic distribution, evolutionary history, and potential biological roles of vapBC systems in different organisms oup.comresearchgate.netnih.govwikipedia.orgncl.ac.uk. Studies in organisms like M. tuberculosis highlight the potential link between the abundance of vapBC systems and bacterial pathogenesis and persistence researchgate.net.
Advanced Research Methodologies for Vapc Protein Analysis
Structural Determination Techniques
Understanding the three-dimensional architecture of VapC and its complex with VapB is fundamental to deciphering their function. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques utilized for this purpose.
X-ray Crystallography of VapC and VapBC Protein Complexes
X-ray crystallography provides high-resolution static snapshots of VapC and VapBC complexes, revealing intricate details of their assembly and active site configuration.
Crystal structures have been successfully determined for both isolated VapC toxins and VapBC complexes from various pathogenic bacteria and archaea. nih.govau.dk These studies have highlighted significant diversity in both the sequence and structure of these proteins. nih.govau.dk For instance, the crystal structure of the VapBC complex from Shigella flexneri revealed a compact hetero-octameric assembly, where four molecules of VapC and four of VapB combine. iucr.orgresearchgate.net This structure, determined at a resolution of 2.7 Å, provided insights into how VapB inhibits VapC and the molecular basis for transcriptional regulation. researchgate.net The VapC toxin itself is characterized by a PilT N-terminus (PIN) domain of about 100 amino acids, which houses the ribonuclease activity. nih.govau.dk
In the S. flexneri VapBC complex, the VapB antitoxin inhibits VapC by displacing divalent metal ions essential for catalysis from the active site. nih.govau.dk To study the active conformation of VapC, researchers have crystallized the isolated toxin. For example, a D7A active site mutant of S. flexneri VapC was crystallized, and its structure was determined to a resolution of 1.9 Å. nih.govau.dk Similarly, crystal structures of other active site mutants, such as D7N and D98N, have been resolved, showing that in the absence of the antitoxin, VapC forms a dimer. sci-hub.se The analysis of these structures, sometimes with bound molecules like HEPES that mimic RNA nucleotides, helps to map the active site and understand substrate binding. sci-hub.se
| Organism | Protein/Complex | Resolution (Å) | Key Structural Features | PDB ID (if available) |
|---|---|---|---|---|
| Shigella flexneri | VapBC Complex | 2.7 | Hetero-octameric assembly (4 VapC, 4 VapB) | 3TND |
| Shigella flexneri | VapC D7A Mutant | 1.9 | Dimeric form, active site conformation | Not specified |
| Shigella flexneri | VapC D98N Mutant | Not specified | Dimeric form, HEPES molecule in active site mimicking RNA | Not specified |
| Escherichia coli KLY | VapBC Complex | 2.8 | Similar hetero-octameric structure to S. flexneri | Not specified |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein Dynamics
While X-ray crystallography provides static pictures, NMR spectroscopy offers a powerful means to study the dynamic nature of proteins in solution. wikipedia.orgnih.govnih.govbruker.com This technique is particularly valuable for understanding the conformational changes that are crucial for VapC function and its interaction with VapB. d-nb.info
NMR can provide information on the dynamics of various parts of a protein by measuring relaxation times, such as T1 and T2. wikipedia.org These measurements reveal details about molecular motions on different timescales, from picoseconds to milliseconds. wikipedia.orgd-nb.info For VapC, NMR could be used to probe the flexibility of loops surrounding the active site, which may be important for substrate recognition and catalysis. Furthermore, NMR is well-suited to study the transient interactions between VapC and its RNA substrates, providing insights into the binding mechanism. By using isotopically labeled proteins (e.g., with ¹⁵N), researchers can track the chemical environment of individual atoms, allowing for a detailed mapping of structural and dynamic changes upon ligand binding or complex formation. wikipedia.org While specific NMR studies focused solely on VapC protein dynamics are not detailed in the provided context, the principles of the technique are broadly applicable and essential for a complete understanding of its function. nih.govnih.govd-nb.info
Biochemical Characterization of Ribonuclease Activity
Defining the enzymatic function of VapC requires a suite of biochemical assays to characterize its ribonuclease activity, substrate specificity, and the roles of key amino acid residues.
In Vitro Ribonuclease Assays with Defined RNA Substrates
To confirm and characterize the ribonuclease activity of VapC, researchers perform in vitro assays using purified this compound and various RNA substrates. mdpi.complos.org These assays typically involve incubating the this compound with an RNA substrate and then analyzing the cleavage products using techniques like denaturing polyacrylamide gel electrophoresis (PAGE). oup.comnih.gov
A variety of RNA substrates have been used to test VapC activity, including total RNA, ribosomal RNA (rRNA), transfer RNA (tRNA), and specific viral or synthetic RNAs. mdpi.comoup.com For example, VapC-1 from Leptospira interrogans was shown to cleave MS2 bacteriophage RNA and the 23S and 16S ribosomal subunits, but not 5S rRNA or tRNAs, indicating a degree of specificity. mdpi.com VapC toxins from Mycobacterium tuberculosis have also demonstrated sequence-selective RNase activity against single-stranded RNA substrates. plos.org A particularly significant finding is the specific cleavage of initiator tRNA (tRNAfMet) by VapC toxins from enteric bacteria like S. flexneri and Salmonella typhimurium. oup.com These assays are often performed in the presence of divalent metal ions, such as Mg²⁺ or Mn²⁺, as VapC proteins are typically metal-dependent ribonucleases. mdpi.comoup.com The addition of a chelating agent like EDTA, which removes these metal ions, abolishes the enzymatic activity, confirming this dependency. mdpi.comresearchgate.net
| VapC Source Organism | RNA Substrate | Observed Activity | Metal Ion Dependence |
|---|---|---|---|
| Leptospira interrogans (VapC-1) | MS2 RNA, L. interrogans total RNA (23S & 16S rRNA) | Cleavage of MS2 RNA and rRNAs | Mg²⁺ |
| Mycobacterium tuberculosis (Rv0065, Rv0617) | ~150 base single-stranded RNA | Sequence-selective cleavage | Mg²⁺ |
| Shigella flexneri | tRNAfMet | Specific cleavage in the anticodon region | Mg²⁺ |
| Mycobacterium tuberculosis (VapC1, VapC29) | Pentaprobe RNAs | Sequence-specific cleavage (preference for UAGG) | Mg²⁺ |
Site-Directed Mutagenesis for Active Site Probing
Site-directed mutagenesis is a crucial technique for identifying the amino acid residues that form the active site of VapC and are essential for its catalytic activity. patsnap.com By systematically replacing specific residues with others (e.g., alanine), researchers can assess the impact of these mutations on the protein's function. patsnap.comjmb.or.kr
PIN domain-containing proteins like VapC typically have a conserved set of acidic residues (aspartate and glutamate) in their active site that are critical for coordinating metal ions and for catalysis. plos.orgoup.com In M. tuberculosis VapC30, for example, the key catalytic residues were identified as Asp4, Glu40, and Asp99, with Asp119 also playing a role. oup.com Mutating these residues leads to a loss or significant reduction in ribonuclease activity, confirming their importance. nih.gov This approach has been instrumental in confirming the catalytic mechanism of VapC and in creating inactive versions of the protein for structural studies without the complication of RNA degradation. nih.govau.dksci-hub.se The analysis of these mutants helps to build a detailed map of the active site and understand the specific contribution of each residue to substrate binding and catalysis. nih.govelifesciences.org
Enzymatic Kinetics and Substrate Specificity Determination
To quantitatively describe the efficiency and specificity of VapC's ribonuclease activity, researchers perform enzyme kinetic studies. nuph.edu.uamdpi.com These experiments measure the rate of the reaction at varying substrate concentrations, allowing for the determination of key kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max). mdpi.com The catalytic efficiency of the enzyme is then often expressed as k_cat/K_m. mdpi.com
Determining the substrate specificity of VapC is essential for understanding its biological role. nih.gov While early studies used general RNA substrates, more recent approaches have focused on identifying the precise RNA sequences that VapC recognizes and cleaves. nih.gov One innovative method involves the use of "Pentaprobes," a set of short RNA sequences, combined with mass spectrometry to rapidly determine the sequence specificity of a this compound. nih.govnih.gov For instance, this technique revealed that several VapC proteins from M. tuberculosis share a preference for cleaving at UAGG sequences. nih.gov For kinetic analysis of a specific cleavage event, a fluorometric substrate can be designed. This involves creating a short RNA oligonucleotide with a single known cleavage site, flanked by a fluorophore and a quencher. Cleavage of the substrate by VapC separates the fluorophore and quencher, resulting in an increase in fluorescence that can be monitored in real-time to determine reaction velocities. nih.govresearchgate.net
Genetic and Transcriptomic Approaches
Genetic and transcriptomic methodologies are fundamental to understanding the functional roles of VapC proteins within cellular systems. These approaches allow for the investigation of the effects of VapC on cell viability, gene expression, and the identification of its RNA targets.
Overexpression and Gene Deletion Studies
The manipulation of this compound levels through overexpression and gene deletion is a primary strategy to elucidate its function. These studies typically involve the conditional expression of vapC genes or the creation of knockout mutants to observe the resulting physiological effects.
Overexpression Systems: Inducible promoter systems are frequently employed to control the expression of VapC, which can be toxic to the host organism. For instance, tetracycline-inducible promoters have been used in Mycobacterium smegmatis and Mycobacterium tuberculosis to control the expression of various vapC genes. nih.govoup.com This allows researchers to trigger VapC production at a specific time point and observe its impact on bacterial growth. nih.gov
Key Findings from Overexpression Studies:
Differential Toxicity: Not all VapC proteins exhibit toxicity when overexpressed. Studies in M. smegmatis have shown that only a subset of the 48 VapC proteins from M. tuberculosis inhibit growth upon induction. nih.govoup.com For example, the expression of VapC4, 11, 25, 26, 28, 29, 30, 33, 37, and 39 from M. tuberculosis resulted in strong growth inhibition of M. smegmatis. oup.com
Threshold-Dependent Toxicity: The level of this compound expression can be critical for its toxic effect. For some VapCs, a certain threshold of protein concentration must be reached before growth inhibition is observed. nih.gov
Neutralization by Cognate VapB: The toxic effects of VapC can be neutralized by the co-expression of its cognate antitoxin, VapB. nih.gov This specificity of interaction is a hallmark of toxin-antitoxin systems. nih.gov
Phenotypic Diversity: Overexpression phenotypes can be diverse and may not simply mirror the effects of gene deletion. This suggests that the forced high-level presence of a protein can lead to specific regulatory imbalances or neomorphic effects. u-szeged.hu
Gene Deletion Studies: Creating strains with deleted vapC or entire vapBC operons provides insights into their physiological roles under normal and stress conditions.
Key Findings from Gene Deletion Studies:
Lack of In Vitro Growth Defect: In some cases, the deletion of individual vapC or vapBC genes in M. tuberculosis does not lead to a discernible growth defect under standard laboratory conditions. nih.gov
Increased Susceptibility: Deletion mutants may become more susceptible to the toxic effects of overexpressing the same this compound, highlighting the role of the native VapBC system in regulating its own activity. nih.gov
Transcriptomic Alterations: Deletion of a vapC gene can lead to significant changes in the transcriptome of the bacterium. For example, the deletion of vapC21 in M. tuberculosis resulted in the differential expression of numerous genes, although it did not affect the bacterium's virulence in a mouse model. researchgate.net
Table 1: Selected VapC Overexpression and Deletion Studies
| Organism | VapC Studied | Method | Key Finding |
| Mycobacterium smegmatis | Mtb VapC4, 11, 25, 26, 28, 29, 30, 33, 37, 39 | Tetracycline-inducible overexpression | Strong growth inhibition observed. oup.com |
| Mycobacterium smegmatis | Mtb VapC15, 32 | Tetracycline-inducible overexpression | Moderate growth inhibition observed. oup.com |
| Mycobacterium smegmatis | Mtb Rv2549c | Tetracycline-inducible overexpression | Toxicity correlated with the level of protein expression. nih.gov |
| Mycobacterium tuberculosis | ΔvapC21 | Gene deletion | No effect on virulence, but significant changes in the transcriptome. researchgate.net |
| Mycobacterium tuberculosis | Deletion of selected vapC or vapBC genes | Gene deletion | Increased susceptibility to subsequent VapC overexpression. nih.gov |
Microarray Analysis and Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Profiling
Microarray analysis and quantitative real-time PCR (qRT-PCR) are powerful techniques for examining the global and specific changes in gene expression in response to VapC activity. researchgate.netqiagen.comjcancer.org
Microarray Analysis: Microarrays allow for the simultaneous measurement of the expression levels of thousands of genes. This technology can be used to compare the transcriptomes of wild-type strains with those overexpressing a vapC gene or with vapC deletion mutants. This provides a broad overview of the cellular pathways affected by VapC.
Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is a highly sensitive and specific method for quantifying mRNA levels. jcancer.orgthermofisher.com It is often used to validate the results obtained from microarray experiments and to measure the expression of specific target genes with high accuracy. researchgate.netthermofisher.com The process involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of specific target sequences using fluorescent probes or dyes. jcancer.orgthermofisher.com
Applications in VapC Research:
Identifying Downstream Effects: These techniques can reveal which genes are up- or downregulated following the induction of VapC expression, providing clues about its cellular targets and the physiological response to its activity.
Confirming Regulatory Roles: In Rickettsia conorii, qRT-PCR was used to demonstrate that treatment with ciprofloxacin (B1669076) led to an upregulation of vapC and vapB transcripts. researchgate.net
Validating Microarray Data: qRT-PCR is the gold standard for confirming the differential gene expression patterns observed in microarray studies. A high correlation coefficient between microarray and qRT-PCR data lends confidence to the findings. researchgate.net
Table 2: Gene Expression Analysis Techniques for VapC Studies
| Technique | Principle | Application in VapC Research |
| Microarray Analysis | Hybridization of labeled cDNA to a solid surface containing thousands of gene-specific probes to measure the relative abundance of transcripts on a large scale. qiagen.com | Profiling global gene expression changes in response to VapC overexpression or deletion to identify affected cellular pathways. |
| Quantitative Real-Time PCR (qRT-PCR) | Amplification and real-time quantification of specific cDNA targets using fluorescent dyes or probes, allowing for precise measurement of gene expression levels. jcancer.orgthermofisher.com | Validating microarray results and quantifying the expression of specific genes of interest, such as the vapBC operon itself or potential VapC targets. researchgate.net |
In Vivo RNA Target Identification (e.g., CRosslinking and Analysis of cDNA protocol (CRAC), RNA-seq)
Identifying the direct RNA targets of VapC is crucial to understanding its mechanism of action. Techniques like CRosslinking and Analysis of cDNA (CRAC) and RNA-sequencing (RNA-seq) are employed to capture and identify these targets in vivo.
CRosslinking and Analysis of cDNA (CRAC): The CRAC method is designed to identify the RNA molecules that directly interact with a protein of interest within a living cell. nih.govoup.com The process involves:
UV Crosslinking: Cells expressing a tagged this compound are exposed to UV light, which creates covalent bonds between the protein and any directly bound RNA. oup.com
Purification: The VapC-RNA complexes are purified using the tag on the this compound. oup.com
RNA Trimming and Sequencing: The co-purified RNA is trimmed, and cDNA libraries are generated and sequenced to identify the bound RNA molecules. oup.com
A study on M. tuberculosis VapCs utilized the CRAC method in the surrogate host M. smegmatis. oup.comnih.gov This led to the identification of specific tRNA molecules as the targets for several VapC proteins, which they were found to cleave within the anticodon loop. nih.govoup.com
RNA-sequencing (RNA-seq): RNA-seq provides a comprehensive and quantitative view of the entire transcriptome. In the context of VapC research, RNA-seq can be used to compare the transcriptomes of cells before and after the induction of VapC expression. A decrease in the abundance of specific transcripts after VapC induction can suggest that these are potential targets for VapC-mediated degradation. This approach, combined with methods like CRAC, can provide strong evidence for direct VapC targets. biorxiv.org
Protein-Protein and Protein-DNA Interaction Analyses
Understanding the interactions of VapC with its cognate antitoxin, VapB, as well as potential interactions with other proteins and DNA, is essential for a complete picture of its function and regulation.
Pull-down and Dot Blot Assays
Pull-down and dot blot assays are biochemical techniques used to detect and confirm protein-protein interactions in vitro and in vivo.
Pull-down Assays: This technique is used to verify interactions between a "bait" protein and its "prey." thermofisher.com In the context of VapC, a tagged this compound (the bait) is immobilized on beads. researchgate.netsigmaaldrich.com A cell lysate containing the potential interacting partner, such as VapB (the prey), is then passed over these beads. thermofisher.comresearchgate.net If VapB binds to VapC, it will be "pulled down" with the beads and can be detected by methods like SDS-PAGE and Western blotting. thermofisher.comresearchgate.net This method has been successfully used to demonstrate the in vivo interaction between VapC-4 and VapB-4 from Leptospira interrogans. researchgate.net
Dot Blot Assays: A dot blot assay is a simpler method to confirm a direct protein-protein interaction in vitro. researchgate.net In this assay, a purified protein (e.g., VapC) is spotted onto a membrane. The membrane is then incubated with a solution containing a potential binding partner (e.g., VapB). If an interaction occurs, the binding partner will be retained on the spot and can be detected using a specific antibody. This technique has been used to demonstrate the in vitro binding between recombinant VapC and VapB proteins. researchgate.net
Yeast Two-Hybrid Systems
The yeast two-hybrid (Y2H) system is a powerful genetic method for identifying protein-protein interactions in vivo. researchgate.netnih.govwikipedia.org
Principle of the Y2H System: The Y2H system relies on the reconstitution of a functional transcription factor. wikipedia.orgdkfz.de The transcription factor is split into two separate domains: a DNA-binding domain (BD) and a transcriptional activation domain (AD). wikipedia.orgdkfz.de
The "bait" protein (e.g., VapC) is fused to the BD.
The "prey" protein (e.g., VapB or a library of potential interactors) is fused to the AD. wikipedia.org
If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting the transcription factor. researchgate.netwikipedia.org This functional transcription factor then activates the expression of a reporter gene, leading to a detectable phenotype, such as cell growth on selective media. researchgate.net
Application in VapC Research: Y2H analyses have been instrumental in confirming the specificity of the interaction between VapC toxins and their cognate VapB antitoxins from M. tuberculosis. nih.gov These studies have shown that a particular this compound will typically only interact with its corresponding VapB partner, highlighting the insulated nature of these toxin-antitoxin modules. nih.gov
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding Studies
The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used and powerful technique to study the interactions between proteins and nucleic acids in vitro. medchemexpress.comwikipedia.org This method is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free, unbound DNA fragment. wikipedia.orgthermofisher.com This difference in migration speed, or "shift," indicates the formation of a protein-DNA complex. wikipedia.org
In the context of VapC proteins, EMSA is instrumental in determining whether a VapBC protein complex can bind to the promoter region of its own operon, thereby providing insights into the autoregulation of the toxin-antitoxin system. nih.govnih.gov For instance, studies on VapBC systems from Mycobacterium tuberculosis have employed EMSA to demonstrate the DNA-binding activity of the VapBC complex. nih.govplos.org
The general procedure for performing an EMSA for VapC DNA binding studies involves several key steps:
Preparation of the DNA Probe: A DNA fragment corresponding to the promoter region of the vapBC operon is typically labeled with a radioactive isotope (like ³²P) or a non-radioactive tag (like digoxigenin (B1670575) (DIG) or a fluorescent dye such as Cy3). nih.govplos.orglicorbio.com This labeling allows for the visualization of the DNA after electrophoresis.
Binding Reaction: The labeled DNA probe is incubated with purified VapBC protein complex in a binding buffer. nih.govplos.org This buffer contains components that stabilize the protein and the protein-DNA interaction, such as Tris-HCl, KCl, MgCl₂, and glycerol (B35011). nih.gov The concentrations of the protein and DNA, as well as the incubation time and temperature, are critical parameters that are often optimized for each specific VapBC system. plos.org
Electrophoresis: The binding reaction mixtures are loaded onto a native polyacrylamide gel. thermofisher.comcreativebiomart.net The electrophoresis is carried out under non-denaturing conditions to preserve the protein-DNA complexes. thermofisher.com
Detection: After electrophoresis, the positions of the labeled DNA are detected. If the VapBC complex binds to the DNA probe, a band corresponding to the slower-migrating protein-DNA complex will be observed, in addition to the band of the faster-migrating free DNA probe. wikipedia.org
Detailed Research Findings from EMSA Studies on VapC:
EMSA has been pivotal in elucidating the regulatory mechanisms of various VapBC systems. For example, in a study on the VapBC29 system from M. tuberculosis, EMSA demonstrated that the purified VapBC29 complex specifically binds to its own promoter region. A complete mobility shift was observed at VapBC concentrations above 1.5 μM, indicating a strong interaction. nih.govplos.org In contrast, the same study showed that the VapBC1 and VapBC27 complexes did not bind to their respective cognate promoters under the tested conditions. nih.gov
Furthermore, competition experiments are often performed as part of EMSA to confirm the specificity of the protein-DNA interaction. nih.gov In these experiments, an excess of unlabeled, specific competitor DNA (the same promoter sequence) is added to the binding reaction. If the protein-DNA interaction is specific, the unlabeled DNA will compete with the labeled probe for binding to the protein, resulting in a decrease or disappearance of the shifted band. nih.gov Conversely, the addition of an excess of unlabeled, non-specific competitor DNA should not affect the shifted band. nih.gov
Phosphorylation has also been shown to affect the DNA binding affinity of the VapB-VapC complex. EMSAs performed with phosphomimetic substitutions in VapB revealed a decreased ability of the VapB-VapC complex to bind to its promoter DNA, suggesting a mechanism for regulating the expression of the vapB-vapC operon. nih.gov
The table below summarizes findings from EMSA studies on different VapBC systems.
| VapBC System | Organism | DNA Binding Observed | Key Findings |
| VapBC1 | Mycobacterium tuberculosis | No | Did not bind to its cognate promoter under the tested conditions. nih.gov |
| VapBC27 | Mycobacterium tuberculosis | No | Did not bind to its cognate promoter under the tested conditions. nih.gov |
| VapBC29 | Mycobacterium tuberculosis | Yes | Demonstrated promoter-specific DNA binding activity. nih.govplos.org |
| VapBC46 | Mycobacterium tuberculosis | Yes | Phosphomimetic substitution in VapB46 decreased DNA binding of the VapBC46 complex. nih.gov |
Bioinformatic and Computational Approaches
Bioinformatic and computational tools are indispensable for the modern analysis of VapC proteins, providing a framework for understanding their sequence, structure, function, and evolutionary history. These approaches complement experimental methodologies by enabling large-scale analyses and generating hypotheses that can be tested in the laboratory.
Sequence Alignment and Homology Modeling
Sequence alignment is a fundamental bioinformatic technique used to identify similarities between this compound sequences from different organisms. By aligning multiple VapC sequences, conserved regions and critical amino acid residues can be identified. These conserved residues are often essential for the protein's structure and ribonuclease activity.
Homology modeling, also known as comparative modeling, is a computational method used to predict the three-dimensional (3D) structure of a protein based on its amino acid sequence and the known structure of a homologous protein (a "template"). This is particularly valuable when an experimental structure (determined by X-ray crystallography or NMR spectroscopy) of the this compound of interest is not available. The accuracy of the resulting model is highly dependent on the degree of sequence identity between the target protein and the template.
The process of homology modeling for a this compound typically involves:
Template Selection: Identifying one or more known protein structures that are homologous to the target VapC sequence using database searches.
Sequence Alignment: Aligning the target VapC sequence with the template sequence(s).
Model Building: Building a 3D model of the target this compound based on the alignment with the template structure.
Model Refinement and Validation: Refining the model to optimize its stereochemistry and assessing its quality using various validation tools.
Prediction of RNA Cleavage Sites and Secondary Structures
A key function of VapC toxins is their ribonuclease activity, where they cleave specific RNA molecules. Computational tools can be employed to predict the potential cleavage sites of VapC proteins within RNA sequences. These prediction methods often rely on identifying specific sequence motifs or structural features in the RNA that are recognized by the VapC toxin.
For example, some VapC proteins have been shown to target specific sequences, such as GC-rich 4-mer sequences. nih.govplos.org Software can be developed or utilized to scan RNA sequences for these motifs and predict potential cleavage points.
In addition to sequence motifs, the secondary structure of the target RNA can also play a crucial role in VapC recognition and cleavage. Computational methods for RNA secondary structure prediction can be used to model the folding of potential RNA substrates. By combining sequence and structure-based predictions, researchers can generate more accurate hypotheses about the RNA targets of a given this compound. These predictions can then be experimentally validated using techniques like in vitro cleavage assays.
Phylogenomic Analysis for Evolutionary Relationships
Phylogenomic analysis is a powerful approach that uses genomic data to reconstruct the evolutionary history and relationships of genes and organisms. For VapC proteins, which are widespread across bacterial and archaeal genomes, phylogenomic analysis can provide significant insights into their evolution, diversification, and horizontal gene transfer.
The process of a phylogenomic analysis of VapC proteins typically involves:
Data Collection: Identifying VapC homologs across a large number of genomes from public databases.
Multiple Sequence Alignment: Aligning the collected this compound sequences to identify homologous positions.
Phylogenetic Tree Reconstruction: Using the multiple sequence alignment to infer a phylogenetic tree. Common methods for tree reconstruction include maximum likelihood and Bayesian inference.
Tree Interpretation: Analyzing the resulting phylogenetic tree to understand the evolutionary relationships between different VapC proteins and their distribution across different taxa.
Such analyses can reveal distinct subfamilies of VapC proteins and can be correlated with functional data to understand how different VapC lineages have evolved specific functions or regulatory mechanisms. For instance, phylogenomic studies can help to trace the origins of VapBC systems and understand how they have been acquired and maintained in different bacterial lineages, contributing to processes like stress response and persistence.
Q & A
Q. What is the primary biochemical function of VapC in bacterial toxin-antitoxin (TA) systems?
VapC is a sequence-specific ribonuclease that inhibits bacterial growth by targeting essential RNA molecules. In Shigella and Salmonella, it cleaves initiator tRNA<sup>fMet</sup> at the anticodon stem-loop, halting translation initiation . However, in Mycobacterium tuberculosis, some VapC homologs (e.g., VapC20) target the sarcin-ricin loop of 23S rRNA, disrupting ribosome function . Methodologically, ribonuclease activity can be confirmed via urea-denaturing PAGE, mass spectrometry, or in vitro RNA cleavage assays using synthetic substrates .
Q. How do researchers mitigate VapC toxicity during recombinant expression in model organisms like E. coli?
VapC’s toxicity necessitates co-expression with its cognate antitoxin, VapB, which neutralizes its activity by forming a stable complex . Solubility challenges are addressed using fusion tags like maltose-binding protein (MBP) to promote proper folding . For structural studies, insoluble VapC from inclusion bodies can be refolded using high hydrostatic pressure (HPP) .
Q. What experimental approaches validate VapB-VapC interactions in vivo?
Pull-down assays with His-tagged VapB and untagged VapC, followed by Ni<sup>2+</sup> affinity chromatography, confirm physical interactions . Yeast two-hybrid (Y2H) analysis further demonstrates specificity, as non-cognate VapB-VapC pairs show no binding . Growth rescue assays in E. coli or M. smegmatis (e.g., restoring growth upon co-expression of VapB) provide functional validation .
Advanced Research Questions
Q. How can structural discrepancies in VapC targets across bacterial species be resolved?
Conflicting reports on RNA targets (tRNA<sup>fMet</sup> vs. rRNA) arise from species-specific adaptations. Comparative 3D modeling and structural reliability scoring (e.g., using templates like Shigella VapC for leptospiral VapC) predict target specificity . Experimental validation via cryo-EM or X-ray crystallography of VapC-RNA complexes is critical . For example, M. tuberculosis VapC4 (Rv0595c) recognizes ACGC RNA motifs, unlike tRNA-cleaving homologs .
Q. What structural features are essential for VapC ribonuclease activity?
The PIN domain’s conserved acidic residues (e.g., D7, D90, D108 in H. influenzae VapC1) coordinate divalent cations for catalytic activity . Mutagenesis studies (e.g., D→A substitutions) abolish toxicity, while structural modeling localizes critical residues near the active site . Notably, some VapCs employ alternative active-site configurations, such as a serine/threonine residue replacing a canonical acidic residue .
Q. How do researchers reconcile contradictory data on VapC’s role in translation inhibition?
Discrepancies arise from differences in experimental systems (e.g., in vitro vs. in vivo assays) or species-specific targets. For example, M. tuberculosis VapC4 does not cleave tRNA<sup>fMet</sup> but binds mRNAs to inhibit translation . Methodologically, combining ribosome profiling, RNA sequencing, and targeted mutagenesis clarifies context-dependent mechanisms .
Q. What strategies identify non-canonical VapC targets in understudied bacterial pathogens?
RNA immunoprecipitation (RIP-seq) or crosslinking followed by high-throughput sequencing (CLIP-seq) can map VapC-RNA interactions . Pentaprobe libraries, which screen for sequence-specific cleavage, are effective for in vitro target discovery . For in vivo studies, tRNA/rRNA depletion assays under VapC induction reveal physiological targets .
Q. How do phosphorylation or post-translational modifications regulate VapB-VapC interactions?
In M. tuberculosis, VapB phosphorylation at specific residues (e.g., Thr52) modulates its ability to neutralize VapC, linking TA systems to stress signaling . Phosphoproteomics and phosphomimetic mutants (e.g., T52E) are used to study these regulatory mechanisms .
Methodological Challenges and Solutions
Q. How can researchers overcome aggregation during VapC purification?
Aggregation is minimized using fusion tags (e.g., MBP) or refolding techniques like HPP . Size-exclusion chromatography (SEC) coupled with multi-angle light scattering (MALS) assesses monodispersity, while circular dichroism (CD) confirms proper folding .
Q. What controls are essential for validating VapC ribonuclease activity in vitro?
Include RNA-only controls to rule out non-specific degradation . Use catalytically inactive mutants (e.g., D108A) as negative controls . Quantify cleavage efficiency via densitometry (urea-PAGE) or MALDI-TOF mass spectrometry .
Tables
Table 1: Key VapC Targets and Assays
| Organism | VapC Homolog | Target RNA | Assay Used | Reference |
|---|---|---|---|---|
| Shigella flexneri | VapC | tRNA<sup>fMet</sup> | Urea-PAGE, MS | |
| M. tuberculosis | VapC20 | 23S rRNA (SRL) | Ribosome profiling | |
| H. influenzae | VapC1 | mRNA/rRNA | RIP-seq, CLIP-seq |
Table 2: Structural Determinants of VapC Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
